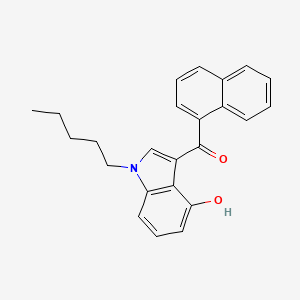

JWH 018 4-hydroxyindole metabolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

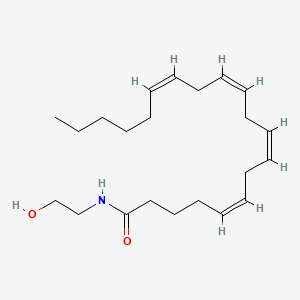

JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . JWH 018 is a derivative of WIN 55,212-2, which is a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . In urine samples, this metabolite is almost completely glucuronidated .

Synthesis Analysis

The synthesis of JWH 018 4-hydroxyindole metabolite involves the metabolism of JWH 018 . The metabolism of JWH-018 has yet to be fully elucidated and multiple metabolites exist . The presence of isomeric compounds poses further challenges in their identification . A study used JWH-018 as a model synthetic cannabinoid (SC) to differentiate the positional isomers of its hydroxyindole metabolites by GC-MS/MS .

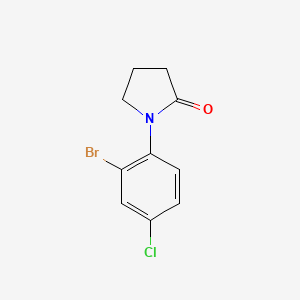

Molecular Structure Analysis

The molecular formula of JWH 018 4-hydroxyindole metabolite is C24H23NO2 . The molecular weight is 357.4 g/mol .

Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

JWH 018 4-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018 . It is almost completely glucuronidated in urine samples . This makes it a valuable compound in forensic chemistry and toxicology for the detection of JWH 018 use .

Analytical Standards

This metabolite serves as an analytical standard in biochemical research . It is used in mass spectrometry, a technique that helps identify the amount and type of chemicals present in a sample .

Cannabinoid Research

JWH 018 4-hydroxyindole metabolite is derived from JWH 018, a mildly selective agonist of the peripheral cannabinoid (CB 2) receptor . This makes it useful in cannabinoid research, particularly in studies focusing on the effects and detection of synthetic cannabinoids .

Drug Metabolism Studies

The metabolite is a major monohydroxylated urinary metabolite of JWH 018 . This makes it a key compound in studying the metabolism of JWH 018 and similar synthetic cannabinoids .

Internal Standard for Quantification

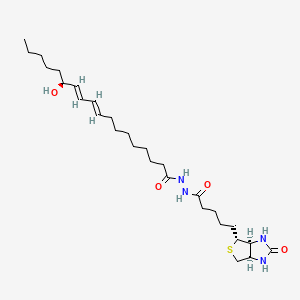

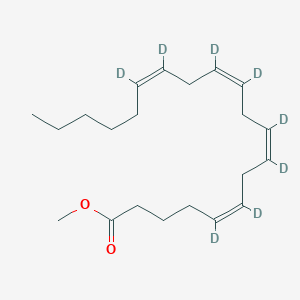

The deuterated version of JWH 018 4-hydroxyindole metabolite is used as an internal standard for the quantification of the metabolite by GC- or LC- mass spectrometry (MS) .

Synthetic Cannabinoid Research

As a metabolite of JWH 018, a synthetic cannabinoid, it is used in research focusing on the effects, detection, and metabolism of synthetic cannabinoids .

Mecanismo De Acción

Target of Action

The primary target of the JWH 018 4-hydroxyindole metabolite is the peripheral cannabinoid receptor (CB2). This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 018 4-hydroxyindole metabolite acts as a mildly selective agonist of the peripheral cannabinoid receptor. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell .

Result of Action

The activation of the CB2 receptor by the JWH 018 4-hydroxyindole metabolite can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence cell survival and death, and affect immune response. The exact effects can vary depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of the JWH 018 4-hydroxyindole metabolite can be influenced by various environmental factors. For example, the presence of other substances in the body can affect its metabolism and excretion. Additionally, factors such as pH and temperature can impact its stability and activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIOKCGWOUDFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016931 |

Source

|

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307803-42-4 |

Source

|

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)